1,4-Dibromo-1,4-diphenyl-butadiene
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Overview
Description
1,4-Dibromo-1,4-diphenyl-butadiene is an organic compound with the molecular formula C₁₆H₁₂Br₂ It is a derivative of butadiene, where two bromine atoms and two phenyl groups are substituted at the 1 and 4 positions of the butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,4-diphenyl-butadiene can be synthesized through the electrophilic addition of bromine to 1,4-diphenyl-1,3-butadiene. The reaction typically involves the use of bromine (Br₂) as the electrophile, which adds across the conjugated diene system of 1,4-diphenyl-1,3-butadiene to form the dibromo product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product. The use of solvents and catalysts may be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,4-diphenyl-butadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in further electrophilic addition reactions due to the presence of the conjugated diene system.
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial synthesis of the compound through electrophilic addition.
Nucleophiles: Various nucleophiles can be used for substitution reactions to replace the bromine atoms.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
1,4-Dibromo-1,4-diphenyl-butadiene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-dibromo-1,4-diphenyl-butadiene involves its reactivity towards electrophiles and nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating various addition and substitution reactions . The presence of bromine atoms also makes the compound susceptible to nucleophilic attack, leading to the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-1,3-butadiene: Another dibromo derivative of butadiene, but without the phenyl groups.
1,4-Diphenyl-1,3-butadiene: Similar structure but lacks the bromine atoms.
Uniqueness
1,4-Dibromo-1,4-diphenyl-butadiene is unique due to the presence of both bromine atoms and phenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H12Br2 |
---|---|
Molecular Weight |
364.07 g/mol |
IUPAC Name |
[(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
InChI Key |
VYKJGULDTAGCMJ-NFLUSIDLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
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